molecular formula C24H24N2O5S B6088504 1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid

1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid

Cat. No.: B6088504
M. Wt: 452.5 g/mol
InChI Key: HAQBUCNPZJYDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid is a complex organic compound that combines the structural features of phenothiazine and aniline derivatives Phenothiazine is a heterocyclic compound known for its applications in dyes, antipsychotic drugs, and insecticides

Preparation Methods

The synthesis of 1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods often employ similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol undergoes various chemical reactions, including:

Common reagents include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include various substituted phenothiazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its antipsychotic and antimicrobial properties, leveraging the pharmacological activities of phenothiazine derivatives.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol can be compared with other phenothiazine derivatives and aniline compounds:

Properties

IUPAC Name

1-(2-methylanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS.C2H2O4/c1-16-8-2-3-9-18(16)23-14-17(25)15-24-19-10-4-6-12-21(19)26-22-13-7-5-11-20(22)24;3-1(4)2(5)6/h2-13,17,23,25H,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQBUCNPZJYDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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